![molecular formula C23H19ClN4OS2 B2763246 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223958-93-7](/img/no-structure.png)

1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

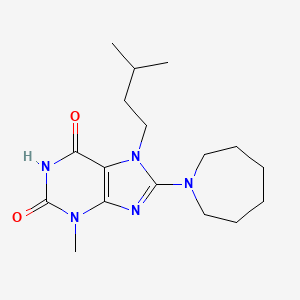

1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19ClN4OS2 and its molecular weight is 467. The purity is usually 95%.

BenchChem offers high-quality 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

- Research has shown that compounds similar to 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been synthesized and tested for antimicrobial activities. Fused pyrimidines, including thienotriazolopyrimidines and thienopyrimidines, have been developed with potential for antimicrobial applications (Hossain & Bhuiyan, 2009).

Synthesis and Anticancer Screening

- An interesting study found that compounds structurally related to 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one underwent an unusual Dimroth rearrangement, leading to annelated thienotriazolopyrimidines with significant antiproliferative activity up to nanomolar concentrations. These compounds were also tested for their anticancer properties against a panel of 60 human tumor cell lines, showing promising results (Lauria et al., 2013).

Synthesis and Structural Analysis

- Another aspect of research into similar compounds involves their synthesis and structural analysis. The preparation of pyrido and thieno triazolo pyrimidin-ones has been explored, contributing to our understanding of these complex molecules and potentially paving the way for new applications in scientific research (Davoodnia et al., 2008).

Antibacterial and Antitumor Activity

- Further studies have demonstrated the synthesis and evaluation of new thienopyrimidine derivatives, which have shown pronounced antimicrobial activity. This kind of research is critical in the ongoing search for new antibacterial agents (Bhuiyan et al., 2006).

Bioorganic and Medicinal Chemistry

- Compounds like 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have also been studied for their potential in bioorganic and medicinal chemistry, particularly as serotonin receptor antagonists. This type of research offers insights into the development of new drugs and therapies (Ivachtchenko et al., 2010).

Adenosine Receptor Affinity

- Research into novel amino derivatives of triazolo pyrimidines has shown their high affinity toward A1 and A2A adenosine receptors. This study is an example of how such compounds can be valuable in understanding and potentially manipulating receptor interactions (Betti et al., 1999).

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-chlorobenzyl chloride", "4-ethylbenzyl chloride", "thiophene-2-carboxylic acid", "2-amino-4,6-dichloro-5-nitropyrimidine", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-chlorobenzyl)thiophene", "React 4-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of sodium hydride and N,N-dimethylformamide to obtain 2-(4-chlorobenzyl)thiophene.", "Step 2: Synthesis of 4-(4-ethylbenzyl)thiophene", "React 4-ethylbenzyl chloride with thiophene-2-carboxylic acid in the presence of sodium hydride and N,N-dimethylformamide to obtain 4-(4-ethylbenzyl)thiophene.", "Step 3: Synthesis of 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thiophene", "React 2-(4-chlorobenzyl)thiophene and 4-(4-ethylbenzyl)thiophene in the presence of triethylamine and acetic anhydride to obtain 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thiophene.", "Step 4: Synthesis of 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazole", "React 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thiophene with 2-amino-4,6-dichloro-5-nitropyrimidine in the presence of sodium bicarbonate and ethanol to obtain 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazole.", "Step 5: Synthesis of 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "React 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazole with acetic anhydride in the presence of triethylamine to obtain 1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one." ] } | |

CAS RN |

1223958-93-7 |

Product Name |

1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |

Molecular Formula |

C23H19ClN4OS2 |

Molecular Weight |

467 |

IUPAC Name |

12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C23H19ClN4OS2/c1-2-15-3-5-16(6-4-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-7-9-18(24)10-8-17/h3-12H,2,13-14H2,1H3 |

InChI Key |

ZXQALIRQRZVLRK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

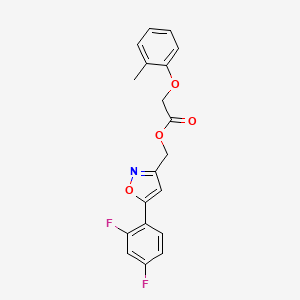

![2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2763168.png)

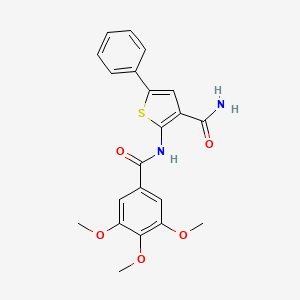

![N-[(2-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2763170.png)

![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)

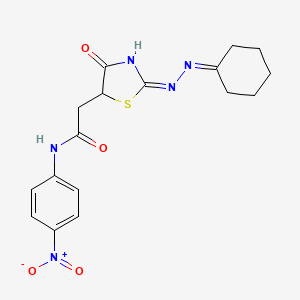

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2763176.png)

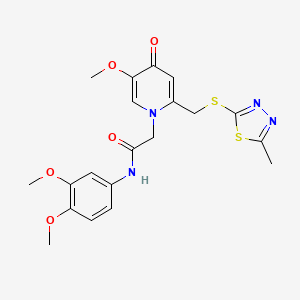

![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)

![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)